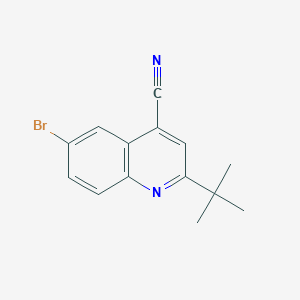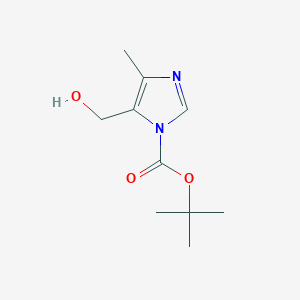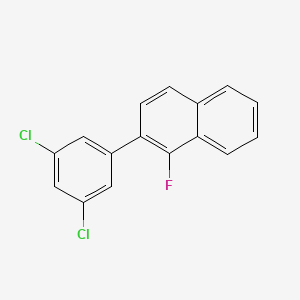
Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a bromophenyl group at the 1-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-bromobenzoyl chloride with ethyl hydrazinecarboxylate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often involve the use of a base such as triethylamine or sodium hydroxide, and the reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring or ester group.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromophenyl group and the pyrazole ring are likely involved in binding to these targets, while the ester group may influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of bromine, which may influence its chemical properties and interactions.
Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate: Contains a fluorine atom, which may affect its stability and reactivity.
The presence of the bromine atom in this compound makes it unique, as it can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives.
Propiedades
Número CAS |
1245258-67-6 |
|---|---|
Fórmula molecular |
C12H11BrN2O2 |
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
ethyl 1-(2-bromophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-6-4-3-5-10(11)13/h3-8H,2H2,1H3 |
Clave InChI |
VUOQIEUTBWZNKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate](/img/structure/B11835292.png)

![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)






![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)


![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)

